
N-Nitroso rac Bendroflumethiazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Nitroso rac Bendroflumethiazide involves the nitrosation of Bendroflumethiazide. This reaction typically requires the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N-Nitroso rac Bendroflumethiazide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-Nitroso rac Bendroflumethiazide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of N-Nitroso rac Bendroflumethiazide is not fully understood, but it is believed to involve interactions with molecular targets similar to those of Bendroflumethiazide. Bendroflumethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in increased excretion of sodium, chloride, and water . The nitroso group may introduce additional interactions with cellular components, potentially enhancing or modifying its biological effects.
Comparación Con Compuestos Similares
N-Nitroso rac Bendroflumethiazide can be compared with other nitroso derivatives and thiazide diuretics:
Nitroso derivatives: Compounds like N-Nitroso-N-methylurea and N-Nitrosodimethylamine share the nitroso functional group and exhibit similar reactivity in chemical reactions.
This compound stands out due to its unique combination of a thiazide diuretic structure with a nitroso functional group, offering potential for novel applications and interactions in scientific research.
Propiedades
Fórmula molecular |
C15H13F3N4O5S2 |
|---|---|
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
3-benzyl-4-nitroso-1,1-dioxo-6-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C15H13F3N4O5S2/c16-15(17,18)10-7-11-13(8-12(10)28(19,24)25)29(26,27)20-14(22(11)21-23)6-9-4-2-1-3-5-9/h1-5,7-8,14,20H,6H2,(H2,19,24,25) |
Clave InChI |
FLQRSTJMTUSYCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2NS(=O)(=O)C3=C(N2N=O)C=C(C(=C3)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





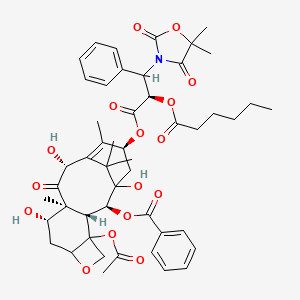
![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)
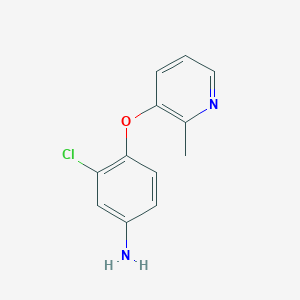
![[(2R)-3-hexadecoxy-2-(2,2,2-trideuterioacetyl)oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13842183.png)
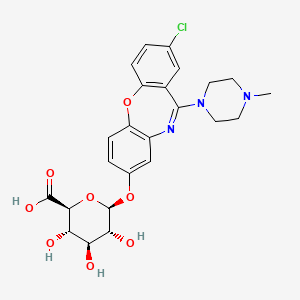
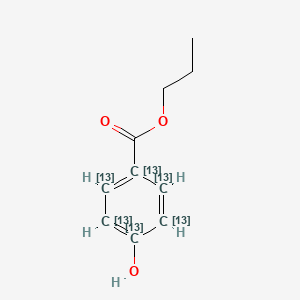
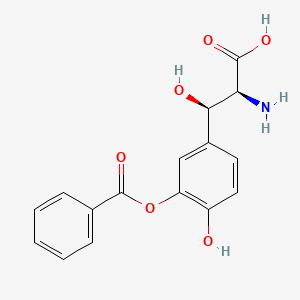


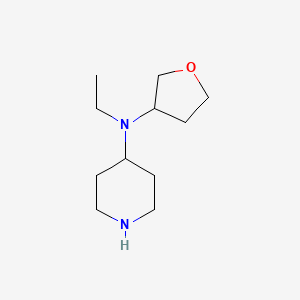
![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
